2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride
Overview
Description
“2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride” is a compound that has drawn the attention of scientists and researchers from various fields. It has a molecular weight of 298.8 g/mol. The IUPAC name for this compound is 2-[4-(methylsulfonyl)-1-piperazinyl]-1,3-thiazol-4-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4O2S2/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8/h6H,2-5,9H2,1H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow appearance .Scientific Research Applications
DNA Binding and Fluorescent Staining
The study of synthetic dyes like Hoechst 33258, which is structurally related to 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride, highlights their application in binding strongly to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA staining, facilitating the analysis of nuclear DNA content values in flow cytometry, plant chromosome analysis, and other cellular biology applications. Such compounds provide a basis for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Neuropharmacological Research
Compounds structurally related to this compound have been investigated for their role in neuropharmacology, specifically in the treatment of neuropsychiatric disorders. Research into dopamine D2 receptor ligands, for example, has explored their therapeutic potential in managing conditions like schizophrenia, Parkinson's disease, depression, and anxiety. This body of work highlights the importance of specific pharmacophores for achieving high affinity to D2 receptors, thereby offering insights into the development of novel therapeutics for these disorders (Jůza et al., 2022).
Metabolic Pathways and Drug Metabolism
Another area of research involves the metabolic pathways of arylpiperazine derivatives, including those related to this compound. Studies have detailed the extensive pre-systemic and systemic metabolism these compounds undergo, including N-dealkylation processes. Understanding the metabolism of such compounds is crucial for the development of drugs with favorable pharmacokinetic profiles, especially those used in treating depression, psychosis, or anxiety (Caccia, 2007).
Synthesis of N-Heterocycles
Research on chiral sulfinamides, including tert-butanesulfinamide, which shares functional groups with this compound, underscores their utility in the stereoselective synthesis of amines and their derivatives. These methodologies facilitate the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in the synthesis of natural products and therapeutic compounds (Philip et al., 2020).
Mechanism of Action
Mode of Action
Like many other small molecules, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The compound is soluble in water and organic solvents such as methanol and dimethyl sulfoxide, which suggests it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride, it should be stored in a dry, cool place, away from heat sources and organic materials .
Properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-1,3-thiazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S2.ClH/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8;/h6H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDRXYFZFMGVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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